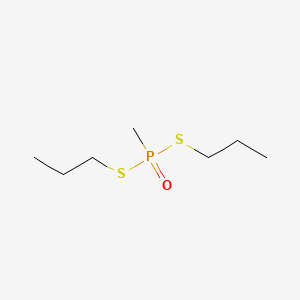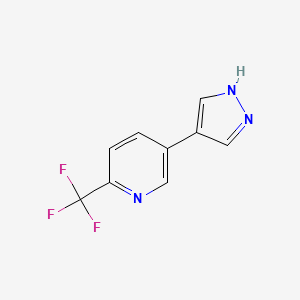
5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine: is a chemical compound with the following structure:
C8H4F3N3
It belongs to the class of pyrazole derivatives and features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine. One common approach involves the reaction of 4-chloro-3,5-difluoropyridine with hydrazine hydrate, followed by cyclization with hydrazine monohydrate. The trifluoromethyl group can be introduced using appropriate reagents.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or acetonitrile). Catalysts or bases may be employed to facilitate the cyclization process.
Industrial Production Methods: While industrial-scale production details are proprietary, the compound can be synthesized using similar principles on a larger scale.
Chemical Reactions Analysis
Reactivity: 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.
Reduction: Reduction of the pyridine ring may yield different derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Alkyl halides or acyl chlorides.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Major Products: The major products depend on the specific reaction conditions. Oxidation leads to pyridine N-oxides, while substitution and reduction yield various derivatives.
Scientific Research Applications
Chemistry:
Building Blocks: Researchers use this compound as a building block for designing novel molecules due to its unique structure.
Fluorinated Ligands: It serves as a precursor for fluorinated ligands in coordination chemistry.
Drug Discovery: Scientists explore its potential as a scaffold for drug development.
Biological Activity: Investigations into its biological effects, such as enzyme inhibition or receptor binding.
Agrochemicals: The compound may find applications in crop protection chemicals.
Materials Science: Its unique properties could contribute to advanced materials.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine is unique, similar compounds include:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT):
N-(3,5-dinitro-1H-pyrazol-4-yl)-2,4,6-trinitroaniline:
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione:
These compounds share structural motifs but exhibit distinct properties and applications.
Properties
Molecular Formula |
C9H6F3N3 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
5-(1H-pyrazol-4-yl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)8-2-1-6(3-13-8)7-4-14-15-5-7/h1-5H,(H,14,15) |
InChI Key |
RTPITHBRPDDDSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CNN=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)
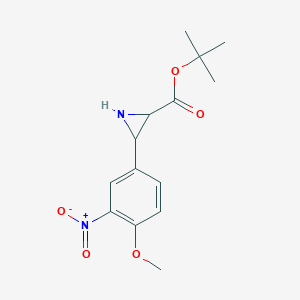
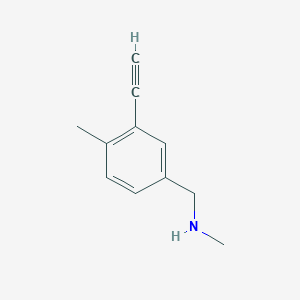
![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)
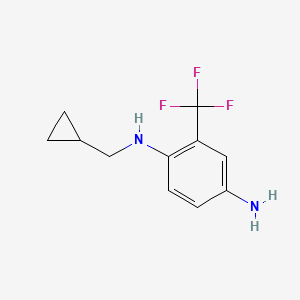

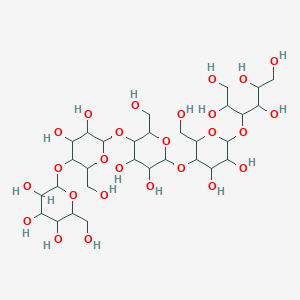
![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)


![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)
